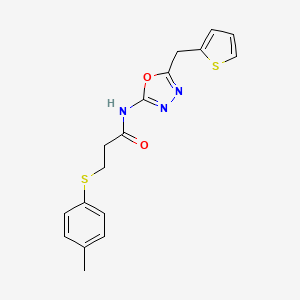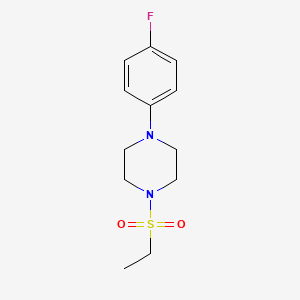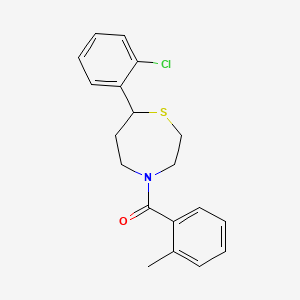
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(o-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions, characterized by the application of density functional theory (DFT) calculations and spectral characterization techniques such as UV, IR, 1H, and 13C NMR, and mass spectrometry. These methods enable the structural optimization and analysis of molecular vibrations, providing insights into the synthesis processes of similar thiazolyl and thiophene derivatives (Shahana & Yardily, 2020).
Molecular Structure Analysis
Crystal and molecular structure analyses involve X-ray diffraction (XRD) studies to determine the crystallization patterns and molecular geometry. The detailed structural examination of compounds similar to "(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(o-tolyl)methanone" reveals their crystallization in specific space groups, providing insights into their geometric configurations and intermolecular interactions (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Chemical reactions of related compounds, such as the Michael-type nucleophilic addition and the effects of substitution reactions, play a crucial role in determining their chemical behavior and properties. These reactions are essential for functionalizing and modifying the chemical structures for specific applications (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties, including the thermodynamic stability and reactivity in the excited state, are analyzed using HOMO-LUMO energy gap studies. These studies provide valuable information on the stability and electronic properties of similar compounds, aiding in understanding their physical characteristics (Shahana & Yardily, 2020).
Chemical Properties Analysis
The chemical properties are closely linked to the molecular structure and synthesis reactions. NBO analysis, molecular docking studies, and examination of antimicrobial activities are among the techniques used to explore the chemical properties and potential applications of related compounds. These analyses provide insights into the electron distribution, stability, and reactivity of the molecules (Sivakumar et al., 2021).
科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of complex molecules involving chlorophenyl and thiazole moieties have been extensively studied. For instance, compounds like (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone have been synthesized and analyzed for their reactivity towards sulfur- and oxygen-containing nucleophiles, demonstrating the potential for diverse chemical reactivity and applications in synthesis (Pouzet et al., 1998).
Molecular Docking and Antimicrobial Activity
- Research on thiazole derivatives, such as the synthesis and spectral characterization of compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, includes density functional theory (DFT) calculations and molecular docking studies to understand their structural properties and potential biological activities. These studies often aim to explore the compounds' antibacterial activity, highlighting the relevance of such molecules in developing new antimicrobial agents (Shahana & Yardily, 2020).
Antiviral and Antibacterial Agents
- Compounds with chlorophenyl and thiazole structures have been investigated for their potential antiviral activities. For example, derivatives like 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have shown activity against viruses, suggesting the possibility of developing new antiviral agents from similar chemical frameworks (Chen et al., 2010).
Spectroscopic Investigations
- Spectroscopic techniques, including FT-IR, Raman, and NMR, have been employed to investigate the properties of compounds like (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone. Such studies provide detailed insights into the molecular structure and behavior, which are crucial for understanding the chemical and physical properties of new compounds (Arasu et al., 2019).
特性
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNOS/c1-14-6-2-3-7-15(14)19(22)21-11-10-18(23-13-12-21)16-8-4-5-9-17(16)20/h2-9,18H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPCMWYNTHDZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(o-tolyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485397.png)
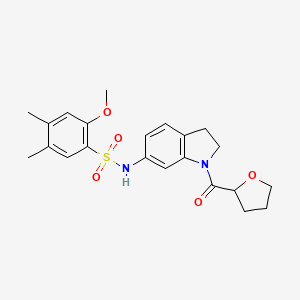
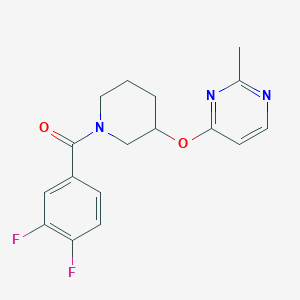


![4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2485405.png)
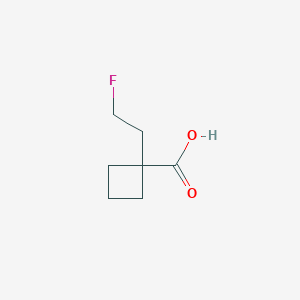
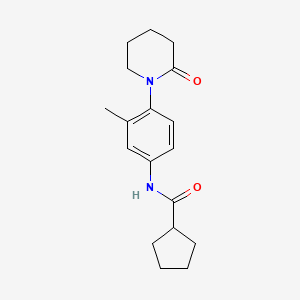
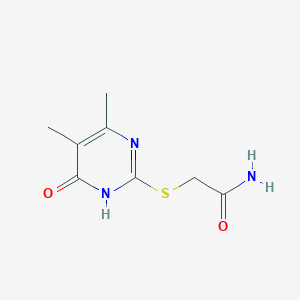
![N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B2485413.png)
![N-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2485415.png)
